6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenyl group, an imidazole ring, and a pyridazinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia or primary amines.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions, often using azetidinone precursors.
Final Assembly: The final step involves coupling the chlorophenyl, imidazole, and azetidine intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It can also serve as a probe for investigating cellular pathways.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- **6-(4-bromophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- **6-(4-fluorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its hydrophobicity, while the imidazole ring allows for coordination with metal ions, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-12-20-17(11-22(12)2)28(26,27)23-9-15(10-23)24-18(25)8-7-16(21-24)13-3-5-14(19)6-4-13/h3-8,11,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSRWUUHFQEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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